molecular formula C7H4BrF3S B151468 3-(Trifluoromethylthio)bromobenzene CAS No. 2252-45-1

3-(Trifluoromethylthio)bromobenzene

Cat. No. B151468
CAS RN: 2252-45-1
M. Wt: 257.07 g/mol
InChI Key: OLHXBVBNFOHXOB-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)bromobenzene is a compound that is part of a broader class of trifluoromethylthiolated arenes. These compounds are characterized by the presence of a trifluoromethylthio group attached to an aromatic benzene ring. The trifluoromethylthio group is of particular interest due to its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of aryl trifluoromethyl ethers and trifluoromethylthiolated arenes, such as 3-(Trifluoromethylthio)bromobenzene, can be achieved through a new strategy that combines O-carboxydifluoromethylation of phenols with subsequent decarboxylative fluorination . This method utilizes accessible and inexpensive reagents, making it practical for the O-trifluoromethylation of phenols. The synthesis process has been demonstrated to be effective in the preparation of plant-growth regulators like Flurprimidol, indicating its utility in producing functionalized compounds .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related molecules, such as 1-bromo-3-fluorobenzene, have been studied using FT-IR and FT-Raman spectroscopy, as well as DFT calculations . These studies provide insights into the influence of substituents like bromine and fluorine on the geometry and vibrational modes of the benzene ring. Although not directly about 3-(Trifluoromethylthio)bromobenzene, this research can be extrapolated to understand the structural properties of similar trifluoromethylthiolated arenes .

Chemical Reactions Analysis

The electrochemical fluorination of trifluoromethylbenzenes has been explored, revealing that various fluorinated products can be obtained through this process . While the study does not directly address 3-(Trifluoromethylthio)bromobenzene, it provides valuable information on the reactivity of trifluoromethyl groups in aromatic compounds under electrochemical conditions . Additionally, the formation of tris(polyfluorophenyl)thallium(III) compounds by reaction with metal polyfluorobenzenesulfinates indicates the potential for diverse chemical transformations involving polyfluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethylthio)bromobenzene can be inferred from studies on related compounds. For instance, the thermal stability of 1,3,5-trifluorobenzene as an electrolyte additive suggests that trifluoromethylated benzenes have high thermal stability . This property could be relevant for 3-(Trifluoromethylthio)bromobenzene as well, potentially affecting its applications in various fields, including materials science and battery technology .

Scientific Research Applications

Environmental Impact and Analytical Chemistry

Recent studies have highlighted the importance of brominated compounds, including those similar in structure to 3-(Trifluoromethylthio)bromobenzene, in environmental chemistry. These compounds are noted for their occurrence in indoor air, dust, and consumer goods due to their use as flame retardants. The increasing application of novel brominated flame retardants (NBFRs) necessitates research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for many NBFRs, indicating a need for enhanced analytical methods and further study on their environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Synthesis and Catalysis

The compound's utility in organic synthesis, particularly in reactions involving fluoroalkylation, is of significant interest. The review by Song et al. (2018) discusses the advancement of fluoroalkylation reactions in aqueous media, highlighting the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly methods for incorporating fluorinated groups, such as trifluoromethylthiolation, into molecules underscores the critical role of compounds like 3-(Trifluoromethylthio)bromobenzene in modern organic synthesis (Song, Han, Zhao, & Zhang, 2018).

Environmental Chemistry and Atmospheric Science

The review on air-sea flux of bromoform by Quack and Wallace (2003) sheds light on the significance of brominated compounds in atmospheric chemistry. Although the specific focus is on bromoform, the mechanisms and environmental behaviors discussed are relevant to understanding the broader implications of brominated compounds, including those related to 3-(Trifluoromethylthio)bromobenzene, in contributing to atmospheric organic bromine levels and their subsequent effects on tropospheric and lower stratospheric chemistry (Quack & Wallace, 2003).

Advanced Materials and Nanotechnology

In the field of materials science, the synthesis and functionalization of polymers and nanomaterials are areas where 3-(Trifluoromethylthio)bromobenzene can contribute significantly. Mukhtar et al. (2020) discuss the development of nitrogen-doped porous polymers for CO2 capture, highlighting the role of brominated and fluorinated compounds in enhancing the materials' efficiency and stability for environmental applications (Mukhtar et al., 2020).

Safety And Hazards

The safety data sheet for “3-(Trifluoromethylthio)bromobenzene” indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

properties

IUPAC Name

1-bromo-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHXBVBNFOHXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371307
Record name 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene
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Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)bromobenzene

CAS RN

2252-45-1
Record name 1-Bromo-3-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene
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